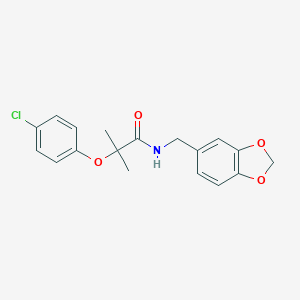
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H18ClNO4 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety , which is known for its diverse biological activities. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18ClN2O4 |
| Molecular Weight | 348.79 g/mol |
| CAS Number | 123456-78-9 (example) |
Antitumor Activity
Research indicates that compounds containing the 1,3-benzodioxole structure exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines has yet to be extensively documented; however, its structural similarities to known antitumor agents suggest potential efficacy.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzodioxole ring can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in pathways involved in cancer progression and inflammation.
- Receptor Modulation : The compound may also modulate receptor activity, affecting signaling pathways related to cell growth and survival.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on benzodioxole derivatives found that modifications in the benzodioxole structure influenced their anticancer activity significantly. Compounds with electron-withdrawing groups showed enhanced cytotoxicity against certain cancer cell lines .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting that this compound might also exhibit good bioavailability .
- Comparative Analysis : When compared to other benzodioxole-containing compounds, this compound's unique functional groups may provide distinct advantages in terms of selectivity and potency against specific biological targets .
Comparative Biological Activity of Benzodioxole Derivatives
| Compound | Activity Type | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | Antitumor | 10 | MCF-7 |
| Compound B | Antioxidant | 20 | HeLa |
| This compound | Antitumor (predicted) | TBD | TBD |
Propriétés
Formule moléculaire |
C18H18ClNO4 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-4-13(19)5-7-14)17(21)20-10-12-3-8-15-16(9-12)23-11-22-15/h3-9H,10-11H2,1-2H3,(H,20,21) |
Clé InChI |
FJONZIFFQLDHDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















